molecular formula C13H14N2OS B1421806 N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide CAS No. 1015856-14-0

N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide

Cat. No.: B1421806
CAS No.: 1015856-14-0
M. Wt: 246.33 g/mol
InChI Key: RXWJWLMSNWHXKW-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide. The compound bears the Chemical Abstracts Service registry number 1015856-14-0, which serves as its unique chemical identifier in scientific databases and literature. The molecular formula C13H14N2OS accurately reflects the compound's atomic composition, consisting of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 246.33 grams per mole.

The structural architecture of this compound encompasses several distinct functional groups that contribute to its classification within multiple chemical categories. The presence of the thiazole ring system, specifically a 2-methyl-1,3-thiazole moiety, places this compound within the broader family of thiazole derivatives. Simultaneously, the benzamide portion of the molecule categorizes it as an amide derivative, establishing a dual classification that reflects its hybrid nature. The ethyl linker connecting these two primary structural components serves as a flexible bridge that influences the overall molecular conformation and potential chemical reactivity.

Property Value Reference
IUPAC Name N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide
Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
CAS Number 1015856-14-0
InChI Key RXWJWLMSNWHXKW-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation of the compound is expressed as CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2, which provides a linear notation that captures the complete molecular structure including the connectivity between atoms. The InChI representation, InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16), offers an additional standardized format for representing the molecular structure that is particularly useful for database searches and computational applications.

Historical Context of Thiazole-Containing Benzamide Derivatives

The development of thiazole-containing benzamide derivatives traces its origins to the foundational work in thiazole chemistry established by the German chemist Hantzsch in 1887, who pioneered the synthetic methodology known as the Hantzsch thiazole synthesis. This classical approach, which involves the condensation reaction of alpha-haloketones with thioamides, laid the groundwork for the systematic exploration of thiazole derivatives and their subsequent incorporation into more complex molecular frameworks.

The historical evolution of thiazole-benzamide hybrid compounds has been driven by the recognition that thiazole rings possess unique electronic properties and biological activities that can be enhanced or modified through conjugation with benzamide functionalities. Early investigations into thiazole derivatives revealed their presence in naturally occurring compounds, particularly in thiamine pyrophosphate, which contains a thiazolium ring that serves as an electron sink in the decarboxylation of alpha-keto acids. This natural occurrence provided the initial impetus for synthetic chemists to explore artificial thiazole derivatives and their potential applications.

The synthesis of N-(thiazol-2-yl)benzamide analogs has been particularly significant in the context of receptor pharmacology, with research demonstrating that these compounds can function as selective antagonists for various biological targets. The work of Jensen and colleagues identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel, representing a significant milestone in the development of thiazole-based pharmacological tools. These findings illustrated the potential for thiazole-benzamide hybrids to serve as lead compounds for drug discovery and development.

The exploration of structure-activity relationships within thiazole-benzamide derivatives has revealed that modifications to the thiazole ring substitution pattern, the length and nature of the linker between the thiazole and benzamide moieties, and the substitution pattern on the benzene ring can dramatically influence the biological and chemical properties of these compounds. Research by investigators studying adenosine receptor antagonists demonstrated that thiazole and thiadiazole derivatives exhibit promising receptor binding properties, with compounds such as N-[4-(2-pyridyl)thiazol-2-yl]benzamides showing adenosine affinities in the micromolar range.

Significance in Heterocyclic Chemistry Research

This compound occupies a prominent position in heterocyclic chemistry research due to its embodiment of multiple important structural motifs that are central to contemporary medicinal chemistry and materials science. The compound's significance stems from its representation of a successful fusion of thiazole and benzamide pharmacophores, creating a molecular scaffold that combines the unique properties of both heterocyclic systems.

The thiazole ring system present in this compound contributes several important characteristics that enhance its value in research applications. The presence of both nitrogen and sulfur heteroatoms within the five-membered aromatic ring creates a unique electronic environment that influences the compound's reactivity, binding affinity, and physicochemical properties. The aromatic nature of the thiazole ring provides stability while maintaining sufficient reactivity for further chemical modifications, making it an ideal platform for structure-activity relationship studies and lead compound optimization.

The versatility of thiazole-containing compounds in synthetic chemistry has been extensively demonstrated through their participation in various chemical reactions, including alkylation reactions that yield thiazolium cations, and their utility as catalysts in benzoin condensation and Stetter reactions. These synthetic applications highlight the compound's potential as a building block for more complex molecular architectures and its role in advancing synthetic methodologies.

Research applications of this compound span multiple scientific disciplines, reflecting the compound's broad utility. In pharmaceutical development, the compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, where it enhances drug efficacy and specificity. The compound's role in agricultural chemistry involves its use in the formulation of agrochemicals, providing effective pest control solutions while minimizing environmental impact compared to traditional pesticides.

Research Application Specific Use Advantages
Pharmaceutical Development Neurological disorder treatments Enhanced efficacy and specificity
Agricultural Chemistry Agrochemical formulation Reduced environmental impact
Biochemical Research Enzyme interaction studies Disease mechanism understanding
Material Science Novel polymer development Enhanced thermal and mechanical properties
Diagnostic Tools Biological marker detection Improved sensitivity and specificity

In biochemical research, the compound proves valuable for studying enzyme interactions and metabolic pathways, thereby aiding researchers in understanding disease mechanisms and identifying potential therapeutic targets. The structural complexity of this compound provides multiple points of molecular recognition that can be exploited in the design of enzyme inhibitors and receptor modulators.

The compound's significance extends to material science applications, where it finds use in developing novel polymers and materials with enhanced thermal and mechanical properties. The rigid aromatic systems combined with the flexible ethyl linker provide a balance of structural rigidity and conformational flexibility that can be advantageous in polymer design and materials engineering.

The incorporation of this compound into diagnostic tools represents another important research application, where the compound's unique structural features contribute to improved sensitivity and specificity in detecting various biological markers. This application is particularly crucial for early disease detection, where the compound's molecular recognition properties can be leveraged to create highly selective diagnostic assays.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWJWLMSNWHXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclic Cyclization via Thiourea Derivatives

Method Overview:
This approach involves the cyclization of substituted benzothiazole derivatives with thiourea or thiourea-like intermediates. The process typically employs in situ generation of reactive intermediates such as α-bromoacteone, which reacts with thiourea derivatives to form the heterocyclic core.

Key Procedure:

  • Starting from 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas (or analogous compounds).
  • Reaction with bromine in dry acetone in the presence of triethylamine facilitates cyclization, yielding the thiazole ring fused with benzamide functionality.

Reaction Scheme:

Benzo[d]thiazol-2-yl)-3-aroylthiourea + Br2 / Triethylamine → N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide

Research Findings:

  • Yield efficiencies range from 70% to 80%.
  • Spectroscopic confirmation via IR (C=N, C–S, C–N), NMR (methyl and aromatic signals), and mass spectrometry supports the structure.

One-Pot Multi-Step Synthesis via Thiocyanate Intermediates

Method Overview:
This method involves a three-step process in a single pot, enhancing efficiency and minimizing purification steps. It begins with the formation of 3-thiocyanatoacetylacetone, which then reacts with hydrazine or hydrazide derivatives to form the heterocyclic core.

Procedure Details:

  • Step 1: Reaction of 3-chloroacetylacetone with potassium thiocyanate yields 3-thiocyanatoacetylacetone.
  • Step 2: Addition of hydrazine derivatives leads to condensation, forming intermediates.
  • Step 3: Refluxing facilitates intramolecular cyclization, producing the target thiazole derivative.

Reaction Data Table:

Step Reagents & Conditions Yield (%) Key Spectral Features
1 3-chloroacetylacetone + KSCN in ethanol 85 IR: ν(C=N) ~1650 cm⁻¹; NMR: methyl signals at δ 2.3 ppm
2 Hydrazine derivatives added, stirred 80 NMR: NH signals, aromatic protons
3 Reflux 6–8 hours 70-80 Mass: M+ peak consistent with structure

Research Findings:

  • This method yields highly functionalized thiazoles with good purity.
  • The process avoids complex chromatography, favoring recrystallization.

Condensation of Benzothiazole Precursors with Acyl Chlorides

Method Overview:
This approach involves acylation of benzothiazole derivatives followed by subsequent cyclization with suitable amines or acyl chlorides to form the benzamide linkage.

Procedure Highlights:

  • Benzothiazole derivatives are reacted with acyl chlorides in the presence of bases like pyridine or triethylamine.
  • The resulting intermediates undergo cyclization with ethylene diamine or related linkers to produce the target compound.

Reaction Scheme:

Benzothiazole derivative + Acyl chloride → Intermediate → Cyclization with ethylene diamine → this compound

Research Data:

  • Yields typically range from 60% to 75%.
  • IR and NMR data confirm the formation of the benzamide and thiazole rings.

Catalytic and Microwave-Assisted Methods

Recent advancements include the use of catalysts or microwave irradiation to accelerate synthesis:

Research Findings:

  • These methods improve efficiency and environmental sustainability but require precise control of conditions.

Summary Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Heterocyclic Cyclization Thiourea derivatives, Br2, triethylamine Reflux in acetone 70–80% High yield, well-characterized Requires multiple steps
One-Pot Synthesis 3-chloroacetylacetone, KSCN, hydrazine derivatives Room temperature to reflux 70–85% Efficient, minimal purification Sensitive to reaction timing
Acylation of Benzothiazoles Benzothiazole derivatives, acyl chlorides Stirring, reflux 60–75% Straightforward Possible side reactions
Catalytic/Microwave Catalysts or microwave Mild to high energy 75–85% Fast, eco-friendly Equipment-dependent

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation processes .

Anticancer Research
Recent studies have explored its potential as an anticancer agent. For instance, derivatives of this compound have been investigated for their antiproliferative activity against various cancer cell lines, including melanoma. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted, indicating its potential therapeutic applications .

Agricultural Chemistry

Pesticide Formulation
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It provides effective pest control solutions while aiming to reduce environmental impact compared to traditional pesticides. This application is particularly significant given the increasing demand for sustainable agricultural practices .

Biochemical Research

Enzyme Interaction Studies
The compound plays a vital role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. By understanding these interactions, researchers can gain insights into disease mechanisms and identify potential therapeutic targets. This application is crucial for advancing knowledge in fields such as pharmacology and toxicology .

Material Science

Development of Novel Materials
this compound is also applied in material science for developing new polymers and materials with enhanced thermal and mechanical properties. These advancements benefit industries such as automotive and aerospace, where material performance is critical .

Diagnostic Tools

Improving Diagnostic Assays
This compound has been incorporated into various diagnostic assays, improving their sensitivity and specificity in detecting biological markers. Such improvements are essential for early disease detection and monitoring, potentially leading to better patient outcomes .

Data Summary Table

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentIntermediate in drug synthesis; anticancer researchEnhanced drug efficacy; targeted therapies
Agricultural ChemistryFormulation of agrochemicalsEffective pest control; reduced environmental impact
Biochemical ResearchStudying enzyme interactions; metabolic pathwaysInsights into disease mechanisms
Material ScienceDeveloping polymers with enhanced propertiesImproved performance in industrial applications
Diagnostic ToolsIncorporation into diagnostic assaysIncreased sensitivity and specificity

Case Studies

  • Anticancer Activity : A study investigated the antiproliferative effects of this compound derivatives on melanoma cell lines. Results showed significant inhibition of cell growth, suggesting potential applications in cancer therapy .
  • Enzyme Interaction : Research demonstrated how this compound interacts with specific enzymes involved in metabolic pathways, providing valuable data for drug development aimed at treating metabolic disorders .
  • Agrochemical Efficacy : Field trials using formulations containing this compound indicated improved pest control efficacy compared to conventional pesticides while maintaining lower toxicity levels to non-target organisms .

Mechanism of Action

The mechanism of action of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Key Differentiators and Implications

  • Heterocycle Effects : Thiazole rings (as in the target compound) may confer distinct electronic properties compared to isoxazole or thiadiazole analogs, influencing solubility and binding interactions.
  • Substituent Impact : Methoxy groups (e.g., Rip-B) enhance hydrophilicity, whereas methylthio or acetyloxy groups (e.g., ) may alter metabolic stability.
  • Synthetic Accessibility : High-yield routes (e.g., 95% in ) contrast with moderate yields (80% in Rip-B), highlighting the role of substituent complexity in synthesis efficiency.

Biological Activity

N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide is a compound that has garnered attention in various fields, particularly in pharmaceutical development, agricultural chemistry, and biochemical research. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound contains a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's potential as a pharmacological agent. The structural formula can be represented as follows:

C12H14N2OS\text{C}_{12}\text{H}_{14}\text{N}_2\text{OS}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with thiazole derivatives can modulate cellular pathways involved in cancer progression and other diseases. For instance, studies have shown that modifications on the thiazole ring can significantly affect antimigration activity in cancer cells by altering cytoskeletal dynamics .

Anticancer Properties

Recent investigations into thiazole derivatives have highlighted their potential as anticancer agents. For example, a study demonstrated that certain thiazole compounds exhibited strong inhibition of cell migration and growth in cancer cell lines, suggesting their role in targeting fascin-mediated pathways .

Table 1: Antimigration Efficacy of Thiazole Derivatives

Compound IDIC50 (μM)Activity Level
5o0.218High
5p0.245High
5l1.945Moderate

Enzyme Inhibition

This compound has also been explored for its inhibitory effects on various enzymes. For instance, derivatives of thiazole have shown promising results as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .

Table 2: Enzyme Inhibition Data

EnzymeCompound IDIC50 (μM)
AcetylcholinesteraseII1.47
β-secretaseIII0.039

Case Studies

  • Study on Cancer Cell Lines : A specific case study involving MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell migration by approximately 80% at concentrations of 10 μM . This highlights the compound's potential as a therapeutic agent in oncology.
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of thiazole derivatives indicated that certain analogs could enhance neuronal survival under stress conditions, suggesting their utility in developing treatments for neurological disorders .

Research Findings

The biological activity of this compound has been corroborated by various research findings:

  • Antimicrobial Activity : Some thiazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Antioxidant Properties : Studies have shown that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2-(2-methylthiazol-5-yl)ethylamine and benzoyl chloride derivatives. Optimize reaction conditions using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in aprotic solvents (e.g., dichloromethane or pyridine). Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Adjust stoichiometry (1.2:1 molar ratio of amine to acyl chloride) and temperature (0°C to room temperature) to minimize side reactions .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a multi-technique approach:

  • 1H/13C NMR : Confirm proton environments (e.g., thiazole protons at δ 7.2–8.0 ppm, amide NH at δ 8.5–9.0 ppm) and carbon assignments.
  • FT-IR : Identify characteristic bands (amide C=O stretch at ~1650 cm⁻¹, thiazole C-S at ~690 cm⁻¹).
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen-bonding patterns) .

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column with acetonitrile/water (60:40 v/v) mobile phase; retention time and peak integration confirm ≥95% purity.
  • Elemental analysis : Validate empirical formula (e.g., C, H, N, S within ±0.3% of theoretical values).
  • Mass spectrometry (EI or ESI) : Confirm molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen-bonding interactions between this compound and biological targets be investigated?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to visualize binding modes.
  • Density Functional Theory (DFT) : Model intermolecular interactions (e.g., thiazole S···H-N hydrogen bonds) using software like Gaussian.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS) .

Q. What strategies resolve contradictions in reported biological activities of thiazole-containing benzamides?

  • Methodological Answer :

  • Meta-analysis : Systematically compare studies, focusing on assay conditions (e.g., cell lines, incubation time).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiazole substituents (e.g., methyl → ethyl) to isolate critical functional groups.
  • Reproducibility assays : Validate activity in standardized models (e.g., MTT assays for cytotoxicity) under controlled pH and solvent conditions .

Q. How can metabolic stability and degradation pathways of this compound be elucidated?

  • Methodological Answer :

  • Liver microsome assays : Incubate the compound with human/rat microsomes (37°C, NADPH cofactor) and analyze metabolites via LC-HRMS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms.
  • Degradant identification : Expose to oxidative (H2O2) and hydrolytic (acid/base) conditions; isolate products via preparative TLC .

Q. What computational methods predict physicochemical properties of this compound?

  • Methodological Answer :

  • QSPR models : Use ACD/Percepta or ChemAxon to calculate logP (2.1–2.5), aqueous solubility (0.1–1.0 mg/mL), and pKa (amide NH ~9.5).
  • Molecular dynamics simulations : Assess membrane permeability (e.g., Blood-Brain Barrier penetration) using GROMACS .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation (S22) and skin contact (S24/25).
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
  • Emergency response : Refer to SDS for spill management (e.g., absorb with vermiculite) and first aid (e.g., eye irrigation with saline) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
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N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.